N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-28-18-6-2-15(3-7-18)19-13-26-17(14-31-23(26)25-19)5-9-22(27)24-16-4-8-20-21(12-16)30-11-10-29-20/h2-4,6-8,12-14H,5,9-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGNMXLMBFKSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a complex organic compound with potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer activity and other pharmacological effects.
Chemical Structure and Properties
The compound's structure includes a benzodioxin moiety fused with an imidazo[2,1-b][1,3]thiazole ring. The molecular formula is , and it has a molecular weight of approximately 356.44 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the benzodioxin and thiazole scaffolds exhibit diverse biological activities. The specific compound has been evaluated for:
- Anticancer Activity : Several studies have indicated that derivatives of benzodioxin and thiazole can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including breast and lung cancers.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or metabolic pathways, although specific data for this compound is limited.
Anticancer Studies
A relevant study evaluated the anticancer properties of structurally related compounds derived from 1,3,4-thiadiazole and benzodioxin frameworks. These compounds were tested against human cancer cell lines such as HEPG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values ranging from to for various derivatives .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, derivatives have been shown to activate caspases—proteins that play essential roles in programmed cell death—leading to increased subG1 phase populations in treated cells .
Structure-Activity Relationship (SAR)
SAR studies suggest that modifications to the imidazo[2,1-b][1,3]thiazole ring significantly impact biological activity. Substituents such as methoxy groups enhance potency against certain cancer types .
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Heterocyclic Core Variations
- Imidazo[2,1-b][1,3]thiazole vs. Imidazo[2,1-b]-1,3,4-thiadiazole: The target compound’s imidazothiazole core lacks the additional nitrogen atom present in the thiadiazole analog from .
- Benzodioxin vs. Benzazepine : The benzodioxin moiety in the target compound (electron-rich) contrasts with the benzazepine-sulfanyl group in ’s compound, which may target serotonin or dopamine receptors due to its nitrogen-containing heterocycle .
Substituent Effects
Pharmacological Implications
- Aldose Reductase Inhibition : highlights imidazothiazole-bromophenyl derivatives as aldose reductase inhibitors. The target compound’s 4-methoxyphenyl group could modulate selectivity, though direct activity data are lacking .
- Metabolic Stability : The benzodioxin group in the target compound and ’s thiazol-2-amine analog may resist oxidative metabolism compared to simpler aromatic systems .
Research Findings and Data
Spectroscopic Characterization
- IR and NMR data from and confirm the presence of amide carbonyls (1650–1700 cm⁻¹) and aromatic protons (δ 6.8–7.5 ppm). The target compound’s ¹H-NMR would similarly show benzodioxin (δ 4.2–4.4 ppm, OCH2) and methoxyphenyl (δ 3.8 ppm, OCH3) signals .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. For example, coupling 4-methoxyphenyl-substituted thiazole precursors with benzodioxin derivatives via amidation or nucleophilic substitution.
- Characterization : Use spectroscopic techniques (¹H/¹³C NMR, IR, and mass spectrometry) to confirm intermediates. For instance, ¹H NMR can verify the integration ratio of aromatic protons in the benzodioxin (δ 6.7–7.2 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) moieties .
- Data Example :
| Step | Intermediate | Yield (%) | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 1 | Thiazole core | 65–70 | δ 7.5–8.1 ppm (imidazole H) |
| 2 | Benzodioxin coupling | 45–50 | δ 4.2–4.5 ppm (OCH₂CH₂O) |
Q. How is the purity of the compound validated, and what analytical methods are recommended?
- Methodology : Combine HPLC (≥95% purity) with elemental analysis (C, H, N, S within ±0.3% of theoretical values). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology : Screen for cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HepG2, MDA-MB-231). Compare IC₅₀ values with reference drugs (e.g., sorafenib). For example, imidazothiazole analogs show IC₅₀ values ranging from 1.4–22.6 μM .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps (e.g., <50%)?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions .
- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzodioxin CH₂ vs. propanamide CH₂).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., imidazo-thiazole vs. thiazolo-imidazole isomers). Note: Co-crystal formation with intermediates may complicate isolation .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₂CH₃) substituents.
- In silico docking : Predict binding affinity to targets like VEGFR2 (PDB ID: 4ASD). Imidazothiazoles often bind to kinase ATP pockets via H-bonding with hinge regions .
- Data Example :
| Substituent | IC₅₀ (μM, MDA-MB-231) | VEGFR2 Inhibition (%) |
|---|---|---|
| 4-OCH₃ | 1.4 | 5.72 |
| 4-Cl | 2.1 | 7.89 |
Q. How can stability under physiological conditions be assessed?
- Methodology :
- Forced degradation : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 7 days. Monitor via HPLC.
- Plasma stability : Incubate with human plasma (37°C, 24h). Degradation >20% suggests metabolic liability .
Key Challenges and Solutions
Addressing low solubility in aqueous buffers :
- Methodology :
- Salt formation : Use hydrochloride or mesylate salts (e.g., improves solubility from <0.1 mg/mL to 2–5 mg/mL) .
- Nanoparticle formulation : Encapsulate with PLGA-PEG (particle size <200 nm, PDI <0.2) .
Resolving contradictory biological activity data across studies :
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
